1-[({2-[(2-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]-2-propanol 1-[({2-[(2-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]-2-propanol
Brand Name: Vulcanchem
CAS No.: 880068-17-7
VCID: VC0494663
InChI: InChI=1S/C21H22FNO2/c1-15(24)12-23-13-19-18-8-4-2-6-16(18)10-11-21(19)25-14-17-7-3-5-9-20(17)22/h2-11,15,23-24H,12-14H2,1H3
SMILES: CC(CNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3F)O
Molecular Formula: C21H22FNO2
Molecular Weight: 339.4g/mol

1-[({2-[(2-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]-2-propanol

CAS No.: 880068-17-7

Main Products

VCID: VC0494663

Molecular Formula: C21H22FNO2

Molecular Weight: 339.4g/mol

1-[({2-[(2-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]-2-propanol - 880068-17-7

CAS No. 880068-17-7
Product Name 1-[({2-[(2-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]-2-propanol
Molecular Formula C21H22FNO2
Molecular Weight 339.4g/mol
IUPAC Name 1-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylamino]propan-2-ol
Standard InChI InChI=1S/C21H22FNO2/c1-15(24)12-23-13-19-18-8-4-2-6-16(18)10-11-21(19)25-14-17-7-3-5-9-20(17)22/h2-11,15,23-24H,12-14H2,1H3
Standard InChIKey NJNLXENWMKKLLB-UHFFFAOYSA-N
SMILES CC(CNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3F)O
Canonical SMILES CC(CNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3F)O
PubChem Compound 4715842
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator